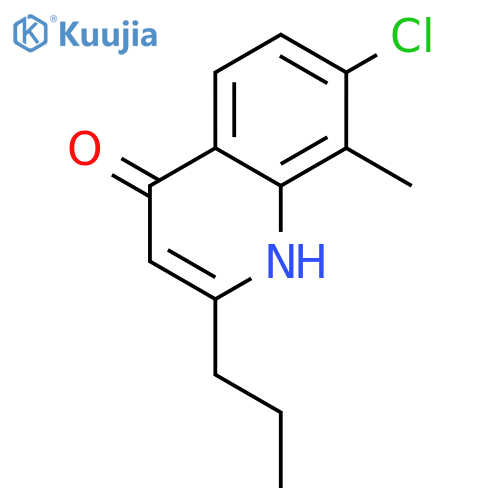Cas no 1070880-13-5 (7-chloro-8-methyl-2-propyl-1h-quinolin-4-one)

1070880-13-5 structure
商品名:7-chloro-8-methyl-2-propyl-1h-quinolin-4-one
7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 7-chloro-8-methyl-2-propyl-1h-quinolin-4-one
- 7-Chloro-8-methyl-2-propyl-4-quinolinol
- CTK8E5520
- CTK8F7274
- ZINC32099930
- AKOS009866184
- 7-Chloro-4-hydroxy-8-methyl-2-propylquinoline
- 7-Chloro-8-methyl-2-propyl-4-quinolinol;7-Chloro-4-hydroxy-8-methyl-2-propylquinoline;
- 7-Chloro-8-methyl-2-propylquinolin-4(1H)-one
- 7-chloro-8-methyl-2-propylquinolin-4-ol
- 1070880-13-5
- DTXSID80653755
- MFCD11505272
-
- インチ: InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
- InChIKey: TVFWHUFBDWZVOX-UHFFFAOYSA-N
- ほほえんだ: CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
計算された属性
- せいみつぶんしりょう: 235.07600
- どういたいしつりょう: 235.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 33.12000
- LogP: 3.85470
7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500 mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 500MG |
¥1,880.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 500mg |
¥1880.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291571-250mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 250mg |
¥1128.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291571-250 mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 250MG |
¥1,128.00 | 2023-07-11 |
7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1070880-13-5 (7-chloro-8-methyl-2-propyl-1h-quinolin-4-one) 関連製品
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
